molecular formula C23H18ClN3O3S2 B2612601 methyl 3-(benzo[d]thiazol-2-yl)-2-(4-chlorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 886950-86-3

methyl 3-(benzo[d]thiazol-2-yl)-2-(4-chlorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

Cat. No.: B2612601
CAS No.: 886950-86-3
M. Wt: 483.99
InChI Key: PWADLUAPAUUTCS-UHFFFAOYSA-N
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Description

Methyl 3-(benzo[d]thiazol-2-yl)-2-(4-chlorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. This particular compound features a combination of thiazole, benzamide, and thienopyridine moieties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(benzo[d]thiazol-2-yl)-2-(4-chlorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as benzo[d]thiazole and 4-chlorobenzamide, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include thionyl chloride, anhydrous solvents, and catalysts like palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques like recrystallization, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(benzo[d]thiazol-2-yl)-2-(4-chlorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(benzo[d]thiazol-2-yl)-2-(4-methylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
  • Methyl 3-(benzo[d]thiazol-2-yl)-2-(4-fluorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

Uniqueness

The uniqueness of methyl 3-(benzo[d]thiazol-2-yl)-2-(4-chlorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate lies in its specific combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific disciplines.

Properties

IUPAC Name

methyl 3-(1,3-benzothiazol-2-yl)-2-[(4-chlorobenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClN3O3S2/c1-30-23(29)27-11-10-15-18(12-27)32-22(26-20(28)13-6-8-14(24)9-7-13)19(15)21-25-16-4-2-3-5-17(16)31-21/h2-9H,10-12H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWADLUAPAUUTCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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